molecular formula C19H22ClNO2 B5723048 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide

Cat. No. B5723048
M. Wt: 331.8 g/mol
InChI Key: XVOMKCNNQVWDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide, also known as A-769662, is a small molecule compound that has been extensively studied for its potential therapeutic applications. A-769662 has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism, and has been investigated for its potential use in treating metabolic disorders such as type 2 diabetes and obesity.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide activates AMPK by binding to the allosteric site of the enzyme, which leads to conformational changes that increase its activity. AMPK activation by this compound leads to phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), which are involved in fatty acid synthesis and cholesterol synthesis, respectively. Inhibition of these enzymes leads to decreased fatty acid and cholesterol synthesis, which is beneficial for metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. In animal studies, this compound has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide in lab experiments is its specificity for AMPK activation. Unlike other compounds that activate AMPK, this compound does not activate other kinases, which reduces the risk of off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide. One potential area of research is investigating its potential use in treating other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Another area of research is investigating its potential use in combination with other drugs for treating metabolic disorders. Additionally, further research is needed to understand the long-term effects of this compound on metabolic and physiological processes.

Synthesis Methods

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including nucleophilic substitution, Friedel-Crafts acylation, and reduction. The final product is obtained as a white powder with a purity of over 98%.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to activate AMPK in various cell types, including adipocytes, hepatocytes, and skeletal muscle cells. Activation of AMPK by this compound leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all important metabolic processes that are impaired in metabolic disorders such as type 2 diabetes and obesity.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-12(2)15-5-7-16(8-6-15)21-18(22)11-23-17-9-13(3)19(20)14(4)10-17/h5-10,12H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOMKCNNQVWDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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